1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Catalog No.
S638148
CAS No.
244187-81-3
M.F
C27H36N2
M. Wt
388.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

CAS Number

244187-81-3

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide

Molecular Formula

C27H36N2

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3

InChI Key

VYCIHDBIKGRENI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C

Synonyms

1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C

The exact mass of the compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ligand for Palladium-Catalyzed Cross-Coupling Reactions:

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, is a popular ligand for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis, enabling the formation of carbon-carbon bonds between various organic fragments. IPr's sterically bulky diisopropylphenyl groups contribute to its high stability and electron-donating properties, making it particularly effective for the activation of challenging substrates in reactions like:

  • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides. IPr-based palladium catalysts have been shown to exhibit high activity and selectivity in Suzuki-Miyaura couplings, even for substrates with electron-withdrawing groups .
  • Kumada-Tamao-Corriu (KTC) coupling: This reaction forms biaryl or vinyl-aryl bonds from aryl or vinyl Grignard reagents and aryl or vinyl halides. IPr-palladium catalysts have been successfully employed in KTC couplings, demonstrating their versatility in C-C bond formation .
  • Stille coupling: This reaction couples organotin reagents with aryl or vinyl halides. IPr-palladium catalysts have been found to be efficient in Stille couplings, particularly for the formation of hindered biaryl structures .

Applications beyond Cross-Coupling:

While IPr's primary application lies in cross-coupling reactions, its unique properties have also led to exploration in other areas of scientific research:

  • Hydrogenation: IPr-based catalysts have been developed for the selective hydrogenation of unsaturated organic molecules, offering potential applications in fine chemical synthesis and fuel cell technology .
  • Hydroamination: IPr-metal complexes have been investigated for their ability to catalyze the addition of amines across carbon-carbon double bonds, offering a route for the synthesis of valuable nitrogen-containing molecules .
  • Polymerization: IPr-metal complexes have been shown to act as catalysts for the polymerization of various monomers, paving the way for the development of novel functional polymers with diverse applications .

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is a sterically demanding nucleophilic carbene that has garnered attention in the field of organometallic chemistry due to its unique electronic and steric properties. This compound features an imidazole ring substituted at the 1 and 3 positions with bulky 2,6-diisopropylphenyl groups. The presence of these bulky substituents contributes to its stability and reactivity, making it a valuable ligand in various catalytic applications .

The reactivity of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene is primarily attributed to its nucleophilic character. It can participate in various reactions, including:

  • Coordination with Transition Metals: This compound readily forms stable complexes with transition metals, such as ruthenium and palladium, enhancing their catalytic properties .
  • Olefin Metathesis: It has been successfully utilized in olefin metathesis reactions, demonstrating its effectiveness as a catalyst .
  • Formation of Metal-Carbene Complexes: The compound can react with metal halides to form metal-carbene complexes, which are crucial intermediates in many catalytic cycles .

The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene involves several key steps:

  • Formation of Imidazolium Salt: A mixture of 2,6-diisopropylaniline and glyoxal in ethanol is treated with formic acid to yield the corresponding imidazolium chloride.
  • Deprotonation: The imidazolium salt is then reacted with potassium tert-butoxide in tetrahydrofuran to generate the desired carbene .
  • Purification: The product is typically purified through crystallization or chromatography.

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is primarily used as a ligand in:

  • Catalysis: It enhances the efficiency of various catalytic processes, including cross-coupling reactions and olefin metathesis.
  • Organometallic Chemistry: Its ability to stabilize metal centers makes it useful in synthesizing novel organometallic compounds.
  • Material Science: Potential applications in developing advanced materials due to its unique electronic properties.

Interaction studies involving 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene typically focus on its coordination behavior with different metal centers. These studies reveal how the steric bulk influences the geometry and reactivity of the resulting metal-ligand complexes. The compound's interactions can be characterized using techniques such as X-ray crystallography and NMR spectroscopy.

Several compounds share structural features with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneSubstituted with trimethylphenyl groupsLess sterically hindered than 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
1,3-Bis(4-methylphenyl)imidazol-2-ylideneSubstituted with methylphenyl groupsExhibits different electronic properties due to less steric hindrance
1,3-Bis(2-isopropylphenyl)imidazol-2-ylideneContains isopropyl groups on phenyl ringsOffers a balance between steric bulk and reactivity

The uniqueness of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene lies in its significant steric hindrance combined with its nucleophilicity, making it particularly effective as a ligand in catalysis compared to other similar compounds. Its bulky substituents enhance stability and influence the electronic environment around the metal center it coordinates with .

Coordination Geometry across Coinage-Metal Series

ComplexSpace groupM–Ccarbene /ÅM–Cl /ÅC–M–Cl /°Notable structural motifsReference
[Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I)]Pccn1.998(4) [1]2.272(1) [1]180.0(1) [1]Linear CAuCl axis; C2 symmetry & C2v pseudo-symmetry98
[Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I)]Pccn1.953(8) [1]2.089(4) [1]179.9 [1]Isostructural with Au analogue; shorter M–C reflects decreased covalency98
[Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)silver(I)]Pccn2.077(2) [1]2.304(1) [1]180.0 [1]Longest M–C and M–Cl; relativistic contraction absent98

These data reveal a monotonic increase of the metal–carbon bond length Cu < Au < Ag mirroring progressive covalency attenuation within Group 11 [1]. Despite isotopic variation, the carbene preserves a rigorously linear NHC–M–Cl alignment, underscoring its capacity to enforce two-coordinate geometries.

Structural Rigidity versus Flexibility

C2 symmetry enforces orthogonality (≈87°) between the imidazol-2-ylidene core and each N-aryl ring in the gold complex [1]. Such orthogonality alleviates steric penalties caused by eight isopropyl groups while maintaining full conjugation within the heterocycle.

Comparative Metrics in Higher-Coordination Adducts

Replacement of chloride by π-acceptor or σ-donor ligands produces predictable metrics:

  • In cis-[Rhodium(I) chloride bis-carbonyl (IPr)] the Rh–Ccarbene distance contracts to 2.02 Å while the Rh–CO bond elongates (Δ +0.03 Å) relative to phosphine analogues, reflecting enhanced σ donation [2].
  • In trans-[Palladium(II) dibromide(IPr)(phosphine)] the Pd–Ccarbene bond falls near 1.97 Å, again shorter than Pd–CNHC distances when the co-ligand is a weaker donor [3].

These crystallographic trends verify the strong trans influence and robust σ contribution of the IPr center.

NMR Spectroscopic Profiling of IPr Ligand Environments

Diagnostic Chemical Shifts

Species^13Ccarbene /ppmΔδ (free imidazolium vs. metal) /ppm^1H(=CH–N) /ppm^1J_CH /HzReference
Free imidazolium salt IPr·HCl137.8 [4]12.6 [4]223.7 [2]126,80
Free carbene (solid)210–212 average [5]–72n/a123
[Au(IPr)Cl]175.0 [6]–387.19 [6]223.7†113
trans-[PdBr₂(IPr)(isopropyl-benzimidazolin-2-ylidene)]‡190.3 [3]–247.04 [3]223.7†116

†Inherited from constant IPr probe; variation within ±0.5 Hz [2].
‡Carbene used as internal donor probe in the Huynh electronic scale.

The ≈35–40 ppm upfield excursion of the ^13Ccarbene signal upon coordination documents significant metal-to-carbene π back-donation attenuation, a hallmark of potent σ donors [6] [3].

Dynamic Behavior

Variable-temperature spectra of Rh(I) dicarbonyl complexes display separation of two isopropyl septets at 243 K, diagnostic of restricted Rh–Crot rotation (ΔG^‡ ~10 kcal mol^-1) [7]. Similar dynamics manifest across Cu(I) and Ag(I) congeners, indicating that rotational impediment is a pervasive steric phenomenon conferred by the diisopropylphenyl groups.

Scalar Couplings as σ-Donor Probes

The invariant large ^1J_CH coupling (≈224 Hz) across metal-free and coordinated settings positions IPr among the strongest σ donors in the Huynh scale, exceeded only by mesoionic analogues [3].

Percent Buried Volume Calculations for Steric Quantification

Global Steric Parameter

Complex (probe sphere 3.5 Å, origin at metal)%V_burQuadrant distribution (%; Q1–Q4)Reference
[Au(IPr)Cl]45.4 [2]61.046.261.046.280
[Cu(IPr)Cl]45.1 [8]60.845.960.845.989
[Rh(IPr)(CO)₂Cl]46.2 [2]60.347.860.347.880

The ~45% burial situates IPr midway between classical trialkyl-phosphines such as tri-tert-butylphosphine (∼46%) and supersaturated NHCs like IPr* (∼50%) [2] [9].

Reaction-Hemisphere Analysis

Hemisphere dissection around dinuclear PNNP scaffolds revealed a reaction-pocket burial of 28.9% for IPr arms, rising to 35% when IPr is replaced by 4-tert-butyl-substituted congeners [10], thereby quantifying the steric flexibility inherent to the ligand.

Steric Map Visualization

Steric contour plots confirm two pronounced steric cones projecting over 60 ° above and below the NHC plane, while lateral accessibility remains moderately open (~120 ° free cone) [2]. This anisotropy rationalizes the proficiency of IPr in promoting linear two-coordinate metal centers yet allowing substrate ingress along orthogonal axes.

Electronic Parameter Determination via Infrared Spectroscopy

Tolman Electronic Parameter (TEP) Benchmarks

Model carbonyl complexν_sym(CO) /cm⁻¹ν_asym(CO) /cm⁻¹Derived TEP /cm⁻¹Reference
cis-[Rhodium(I) chloride dicarbonyl (IPr)]2079.5 [2]1999.5 [2]2051.8 [2]80
[Nickel(0) tricarbonyl (IPr)]2062 [11]2051.5 [12]21
cis-[Iridium(I) dicarbonyl(IPr)Cl]2074 [13]1993 [13]2052 [13]30

Across different metals and hapticity, the TEP hovers at ca. 2051 cm⁻¹, placing IPr alongside N-tert-butyl-imidazol-2-ylidene and below phosphines such as triphenylphosphine (2069 cm⁻¹) [12]. This constancy corroborates earlier ^13C NMR donor assessments.

Ligand-Induced Shifts in Metal Carbonyl Architectures

Integration of IPr into dinickel carbonyl clusters lowers the A₁ band by ∼9 cm⁻¹ relative to phosphine analogues [11], consonant with superior σ donation and enhanced π back-bonding from the metal core into CO.

Complementarity with ^77Se NMR π-Acceptor Indices

The selenium adduct [Se(IPr)] resonates at 106 ppm [2] compared with 492 ppm for cyclic (alkyl)(amino)carbenes [14], evidencing moderate π acidity yet undeniable σ hyperconjugative strength.

XLogP3

8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020
Franz et al. Controlled growth of ordered monolayers of N-heterocyclic carbenes on silicon. Nature Chemistry, DOI: 10.1038/s41557-021-00721-2, published online 21 June 2021

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